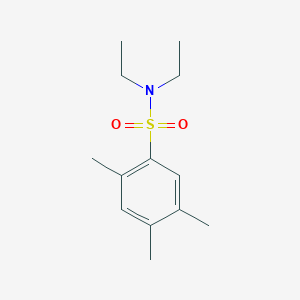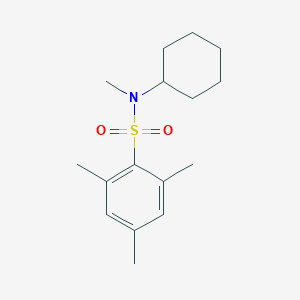
ethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether is an organic compound with the molecular formula C12H17NO3S and a molecular weight of 255.34 g/mol. This compound features a pyrrolidine ring substituted with a 4-ethoxyphenylsulfonyl group, making it a valuable scaffold in medicinal chemistry and drug discovery.
Vorbereitungsmethoden
The synthesis of ethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether typically involves the reaction of pyrrolidine with 4-ethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include continuous flow processes and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
ethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the aromatic ring, depending on the reagents and conditions used. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group and the formation of the corresponding phenol and pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
ethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of ethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring provides structural rigidity and enhances binding affinity through hydrophobic interactions and hydrogen bonding .
Vergleich Mit ähnlichen Verbindungen
ethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether can be compared with other sulfonyl-substituted pyrrolidines and related compounds, such as:
1-[(4-Methoxyphenyl)sulfonyl]pyrrolidine: Similar structure but with a methoxy group instead of an ethoxy group, potentially leading to different pharmacokinetic and pharmacodynamic properties.
1-[(4-Chlorophenyl)sulfonyl]pyrrolidine: Contains a chlorine atom, which can influence the compound’s reactivity and biological activity.
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine: The nitro group can significantly alter the compound’s electronic properties and reactivity.
These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on the compound’s chemical and biological properties.
Eigenschaften
Molekularformel |
C12H17NO3S |
|---|---|
Molekulargewicht |
255.34 g/mol |
IUPAC-Name |
1-(4-ethoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C12H17NO3S/c1-2-16-11-5-7-12(8-6-11)17(14,15)13-9-3-4-10-13/h5-8H,2-4,9-10H2,1H3 |
InChI-Schlüssel |
DUMPINCARVAWPT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3,4-Dimethylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B226357.png)


![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)
![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)




![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)

![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B226394.png)


